Tribenzylamine

Description

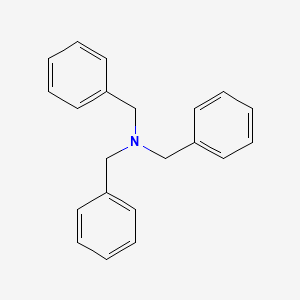

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHTZQSKTCCMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047031 | |

| Record name | Tribenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Tribenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

620-40-6 | |

| Record name | Tribenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N,N-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ10O1931J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Historical Synthesis of Tribenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylamine, a symmetrical tertiary amine, holds a significant place in the history of organic synthesis. Its preparation has been a subject of study for over a century, with various methods developed and refined over time. This technical guide provides an in-depth exploration of the core synthetic routes to this compound, detailing their historical context, experimental protocols, and comparative quantitative data. Understanding the evolution of these synthetic methodologies offers valuable insights into the advancement of organic chemistry and provides a practical resource for researchers in drug development and other scientific fields where tertiary amines are crucial intermediates.

Historical Overview of Synthetic Methodologies

The synthesis of this compound has evolved from classical, often harsh, methodologies to more refined and efficient catalytic approaches. The primary historical methods for its preparation include the Leuckart reaction, direct N-alkylation of benzylamine derivatives, and reductive amination. More contemporary methods often focus on catalytic routes from benzyl alcohol, offering greener and more atom-economical alternatives.

Key Synthetic Routes to this compound

This section details the principal synthetic pathways to this compound, providing a historical perspective, detailed experimental protocols, and a comparative analysis of their efficiencies.

The Leuckart Reaction: A Historical First

The Leuckart reaction, discovered by Rudolf Leuckart in 1885, represents one of the earliest methods for the synthesis of amines and was one of the first reactions used to produce this compound.[1][2] This reaction traditionally involves the reductive amination of a carbonyl compound using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2] In the context of this compound synthesis, benzaldehyde is heated with formamide.[1]

Experimental Protocol: Leuckart Synthesis of this compound

-

Reactants: Benzaldehyde, Formamide

-

Procedure: A mixture of benzaldehyde and formamide is heated to a high temperature (typically 160-185°C) for several hours.[3] The initial reaction forms N-benzylformamide, which can then react further with benzaldehyde in a series of reductive amination steps, ultimately leading to the formation of this compound. The reaction mixture is then cooled and worked up, typically involving hydrolysis with a strong acid or base to cleave any remaining formyl groups, followed by extraction and purification of the this compound product.

Quantitative Data for Leuckart Reaction

| Parameter | Value | Reference |

| Starting Materials | Benzaldehyde, Formamide | [1] |

| Typical Yield | Variable, can be low | [1] |

| Reaction Temperature | 160-185°C | [3] |

| Reaction Time | 6-25 hours | [3] |

Reaction Pathway: Leuckart Reaction

Caption: Leuckart synthesis of this compound from benzaldehyde.

N-Alkylation of Benzylamine Derivatives

Direct N-alkylation is a fundamental and straightforward approach to the synthesis of tertiary amines. For this compound, this can be achieved through the stepwise alkylation of benzylamine or, more commonly, the final benzylation of dibenzylamine. The use of a base is crucial to neutralize the hydrohalic acid byproduct and drive the reaction to completion.[4]

Experimental Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide

-

Reactants: Dibenzylamine, Benzyl bromide, Hindered base (e.g., N,N,4-Trimethylpiperidin-4-amine or potassium carbonate), Anhydrous acetonitrile.[4]

-

Procedure: To a solution of dibenzylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a dry round-bottom flask, a hindered base (1.5 mmol) is added.[4] The flask is maintained under an inert atmosphere. Benzyl bromide (1.1 mmol) is then slowly added to the stirred solution at room temperature.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2-24 hours), the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).[4] The crude product is purified by column chromatography on silica gel to yield pure this compound.[4]

Quantitative Data for N-Alkylation of Dibenzylamine

| Parameter | Value | Reference |

| Starting Materials | Dibenzylamine, Benzyl bromide | [4] |

| Typical Yield | >90% | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 2-24 hours | [4] |

Workflow: N-Alkylation of Dibenzylamine

Caption: Experimental workflow for the N-alkylation of dibenzylamine.

A related historical method involves the reaction of benzyl chloride with ammonia. However, this approach often leads to a mixture of primary, secondary, and tertiary amines, making the isolation of pure this compound challenging.[5][6]

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines. To synthesize this compound, this can be achieved by the reaction of benzaldehyde with dibenzylamine in the presence of a reducing agent. This method offers good selectivity and generally high yields.[7]

Experimental Protocol: Reductive Amination of Benzaldehyde with Dibenzylamine

-

Reactants: Benzaldehyde, Dibenzylamine, Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloromethane.[8]

-

Procedure: To a solution of benzaldehyde (1.0 eq) and dibenzylamine (1.1 eq) in dichloromethane (DCM) at room temperature, sodium triacetoxyborohydride (1.5 eq) is added portion-wise.[8] The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[8]

Quantitative Data for Reductive Amination

| Parameter | Value | Reference |

| Starting Materials | Benzaldehyde, Dibenzylamine | [7][8] |

| Typical Yield | 75-85% (analogous reactions) | [8] |

| Reaction Temperature | Room Temperature | [8] |

| Reaction Time | 12-24 hours | [8] |

Reaction Pathway: Reductive Amination

Caption: Reductive amination of benzaldehyde with dibenzylamine.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[9][10] While primarily a methylation technique, its principles can be extended to the synthesis of other tertiary amines. For the synthesis of this compound, this reaction is not a direct or common route starting from simpler amines like benzylamine, as it specifically introduces methyl groups. However, if dibenzylamine were to be reacted with formaldehyde and formic acid, the product would be N-methyldibenzylamine, not this compound. Therefore, the Eschweiler-Clarke reaction is not a direct historical method for this compound synthesis but is an important related reaction in the broader context of tertiary amine synthesis.[8][11][12]

Catalytic Synthesis from Benzyl Alcohol

More modern and sustainable approaches to this compound synthesis involve the use of benzyl alcohol as a starting material. These methods often employ transition metal catalysts and proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[13][14] In this process, the alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes reductive amination with an amine, with the hydrogen for the reduction being "borrowed" from the initial alcohol oxidation step.

Experimental Protocol: Catalytic N-Alkylation of Dibenzylamine with Benzyl Alcohol

-

Reactants: Benzyl alcohol, Dibenzylamine, Catalyst (e.g., a ruthenium or iridium complex), Base, Solvent (e.g., toluene).

-

Procedure: A mixture of benzyl alcohol, dibenzylamine, a catalytic amount of a suitable transition metal complex, and a base are heated in a solvent under an inert atmosphere. The reaction progress is monitored by Gas Chromatography (GC) or TLC. After completion, the reaction mixture is cooled, the catalyst is removed by filtration, and the solvent is evaporated. The residue is then purified by column chromatography or distillation.

Quantitative Data for Catalytic Synthesis from Benzyl Alcohol

| Parameter | Value | Reference |

| Starting Materials | Benzyl alcohol, Dibenzylamine | [13][14] |

| Typical Yield | Good to excellent | [13][14] |

| Reaction Temperature | 100-150°C | [13][14] |

| Reaction Time | Several hours | [13][14] |

Reaction Pathway: Catalytic Synthesis from Benzyl Alcohol

Caption: Catalytic synthesis of this compound from benzyl alcohol.

Comparative Summary of Synthetic Routes

The choice of a synthetic route for this compound depends on various factors, including the desired scale, available starting materials, and the importance of process efficiency and sustainability. The following table provides a comparative summary of the key methods discussed.

| Method | Starting Materials | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |

| Leuckart Reaction | Benzaldehyde, Formamide | Variable, often low | High (160-185°C) | Historical significance, one-pot | Harsh conditions, long reaction times, low yields |

| N-Alkylation | Dibenzylamine, Benzyl Halide | >90% | Room Temperature | High yield, mild conditions | Requires dibenzylamine, use of alkyl halides |

| Reductive Amination | Benzaldehyde, Dibenzylamine | 75-85% | Room Temperature | Good yield, mild conditions | Requires a stoichiometric reducing agent |

| Catalytic Synthesis | Benzyl Alcohol, Dibenzylamine | Good to excellent | High (100-150°C) | Atom-economical, sustainable | Requires a catalyst, higher temperatures |

Conclusion

The synthesis of this compound has a rich history, reflecting the broader developments in the field of organic chemistry. From the early, high-temperature Leuckart reaction to the more refined and efficient N-alkylation and reductive amination methods, and finally to modern catalytic approaches, the journey to synthesize this simple tertiary amine showcases a continuous drive for improved efficiency, selectivity, and sustainability. This guide provides researchers and professionals with a comprehensive overview of these historical and contemporary methods, offering the necessary data and protocols to make informed decisions in their synthetic endeavors.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 11. name-reaction.com [name-reaction.com]

- 12. researchgate.net [researchgate.net]

- 13. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Synthesis of Tribenzylamine via the Leuckart Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Leuckart reaction for the synthesis of tribenzylamine. It covers the core chemical principles, detailed experimental protocols, quantitative data, and reaction mechanisms to facilitate understanding and application in a research and development setting.

Introduction to the Leuckart Reaction

The Leuckart reaction, first described by Rudolf Leuckart in 1885, is a classic method in organic chemistry for the reductive amination of aldehydes and ketones.[1] This reaction is a one-pot synthesis that uses formamide or ammonium formate as both the nitrogen source and the reducing agent, obviating the need for metal catalysts or other complex reducing agents.[1] The reaction typically requires high temperatures, often between 150°C and 200°C.[1]

Historically, Leuckart's initial investigation into the reaction of benzaldehyde with formamide unexpectedly yielded benzylamine, dibenzylamine, and notably, this compound, particularly with prolonged heating or an excess of benzaldehyde. This marked the first reported synthesis of this compound via this method.

The Leuckart reaction and its variant, the Leuckart-Wallach reaction, have found broad applications in the synthesis of primary, secondary, and tertiary amines, including the preparation of various pharmaceutical intermediates. While modern methods for reductive amination exist, the Leuckart reaction remains a topic of interest due to its operational simplicity and the use of readily available and inexpensive reagents.

Reaction Mechanism and Pathway

The mechanism of the Leuckart reaction for the synthesis of this compound from benzaldehyde and formamide is a multi-step process. It begins with the formation of benzylamine, which then undergoes successive alkylations with benzaldehyde to yield dibenzylamine and finally this compound.

The key steps in the formation of the initial primary amine (benzylamine) are:

-

Nucleophilic Attack: Formamide attacks the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal dehydrates to form an N-formyl derivative, which can exist in equilibrium with an imine species.

-

Reduction: Formic acid, generated in situ from the decomposition of formamide, acts as a hydride donor to reduce the iminium ion to N-benzylformamide.

-

Hydrolysis: The N-benzylformamide is then hydrolyzed under the reaction conditions to yield benzylamine.

Subsequently, the newly formed benzylamine acts as a nucleophile and reacts with another molecule of benzaldehyde, following a similar reductive amination pathway to form dibenzylamine. This process repeats with dibenzylamine reacting with a third molecule of benzaldehyde to produce the final product, this compound.

Below is a DOT script representation of the overall reaction pathway.

Caption: Overall reaction pathway for the synthesis of this compound.

Quantitative Data

The yield of this compound in the Leuckart reaction is highly dependent on the reaction conditions, including the molar ratio of reactants, temperature, and reaction time. Historically, the formation of this compound was often a byproduct of benzylamine synthesis. Modern adaptations of the Leuckart reaction, which may include the addition of formic acid, can influence product distribution and yield.

| Parameter | Value/Range | Notes | Source |

| Molar Ratio (Benzaldehyde:Formamide) | 1:5 to 1:150 (optimal ~1:10 to 1:100) | A large excess of formamide is typically used. | [2] |

| Temperature | 150°C - 210°C | Higher temperatures favor the formation of tertiary amines. | [2] |

| Reaction Time | Several hours to 24 hours | Prolonged reaction times can increase the yield of this compound. | [2] |

| Yield | Variable | Historically, yields were not always reported. Modern accelerated methods can achieve high conversions in shorter times. | |

| Catalyst (optional) | Formic Acid | Can accelerate the reaction. | [2] |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Leuckart reaction. This protocol incorporates modern safety considerations and procedural details.

Materials:

-

Benzaldehyde

-

Formamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place benzaldehyde and a significant molar excess of formamide (e.g., a 1:10 molar ratio).

-

Heating: Heat the reaction mixture to a temperature between 180°C and 200°C using a heating mantle. Maintain this temperature under reflux for 12-24 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of ammonia and carbon dioxide.

-

Hydrolysis: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add concentrated hydrochloric acid to the reaction mixture to hydrolyze any remaining formamides and to protonate the amine products. This step is exothermic and should be performed with caution.

-

Workup: Transfer the acidic mixture to a separatory funnel. Wash the mixture with diethyl ether to remove any unreacted benzaldehyde and other non-basic impurities. Discard the ether layer.

-

Basification: Make the aqueous layer strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will deprotonate the amine hydrochlorides and precipitate the free amines.

-

Extraction: Extract the liberated amines into diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Below is a DOT script illustrating the experimental workflow.

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

-

Physical Properties: this compound is a white solid with a melting point of 91-94°C. It is insoluble in water but soluble in many organic solvents.

-

Spectroscopic Data:

-

1H NMR: The proton NMR spectrum will show characteristic signals for the benzylic protons and the aromatic protons.

-

13C NMR: The carbon NMR will show distinct signals for the benzylic carbons and the aromatic carbons.

-

FT-IR: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching bands.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (287.41 g/mol ).

-

Safety Considerations

-

Reagents: Benzaldehyde is a combustible liquid and an irritant. Formamide is a teratogen and should be handled with appropriate personal protective equipment. Concentrated acids and bases are corrosive.

-

Reaction: The reaction is conducted at high temperatures and involves the evolution of flammable and toxic gases. It must be performed in a well-ventilated fume hood with appropriate safety measures in place.

-

Workup: The addition of acid and base is exothermic and should be done slowly with cooling.

This technical guide provides a thorough foundation for the synthesis of this compound using the Leuckart reaction. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of Tribenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of tribenzylamine (C₂₁H₂₁N). By integrating crystallographic data, spectroscopic analysis, and computational insights, this document serves as a core resource for professionals requiring a detailed structural understanding of this symmetrical tertiary amine.

Executive Summary

This compound is a tertiary amine characterized by a central nitrogen atom bonded to three benzyl groups. Its molecular structure is fundamentally defined by the sp³ hybridization of the nitrogen atom, which results in a trigonal pyramidal geometry.[1][2] The steric hindrance imposed by the three bulky benzyl substituents forces the molecule into a stable, propeller-shaped conformation.[3][4] This guide details the precise bond lengths, angles, and torsional characteristics determined through single-crystal X-ray diffraction and discusses the experimental and computational methodologies used for its characterization.

Molecular Geometry and Structure

The fundamental geometry of this compound is dictated by the electronic configuration of the central nitrogen atom. The nitrogen is sp³-hybridized, with a lone pair of electrons occupying one of the tetrahedral vertices, leading to a non-planar, trigonal pyramidal arrangement of the substituents.[1][2]

Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive data on the solid-state structure of this compound.[3] Studies show that it crystallizes in the monoclinic P2₁/a space group.[3] The key structural parameters derived from these analyses are summarized below.

Table 1: Crystal and Bond Geometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/a | [3] |

| Unit Cell Dimensions | a = 21.076 Å, b = 9.015 Å, c = 8.917 Å | [3] |

| N-C Bond Length | ~1.47 pm | [2] |

| C-N-C Bond Angle | ~108° |[2] |

Note: Specific bond length and angle values for this compound are consistent with generalized values for similar tertiary amines like trimethylamine, as precise tabulated data from primary crystallographic literature was not available in the search results.

Conformation Analysis

The three-dimensional arrangement, or conformation, of this compound is a critical aspect of its structure, influencing its physical properties and chemical reactivity.

Propeller Conformation

Due to significant steric repulsion between the three large benzyl groups, this compound adopts a stable, propeller-like conformation.[3] In this arrangement, the benzyl groups are twisted out of the plane defined by the nitrogen and the three attached benzylic carbon atoms. This conformation minimizes steric strain and represents the molecule's lowest energy state in the solid phase.[4]

Conformational Dynamics

While the solid-state structure is relatively rigid, in solution, this compound exhibits conformational flexibility. The primary modes of dynamic behavior include:

-

Phenyl Ring Rotation: Rotation can occur around the C-N bonds, though the energy barrier for this is significant due to steric hindrance.

-

Pyramidal Inversion: Like other chiral amines, this compound can undergo rapid pyramidal (or nitrogen) inversion, where the nitrogen atom and its lone pair oscillate through the plane of the three benzylic carbons.[2] This process interconverts the two enantiomeric forms of the molecule.[2]

The relationship between the molecular geometry and the resulting conformation is visualized below.

Experimental Protocols for Structural Characterization

A multi-technique approach is required to fully characterize the structure of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional structure in the solid state.[3]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable organic solvent like ethanol or petroleum ether.[5]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., -70°C) to reduce thermal vibrations.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in solution.[3]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer.

-

¹H NMR: The proton NMR spectrum is acquired. For this compound, this typically shows a multiplet for the aromatic protons in the δ 7.28–7.34 ppm range and a singlet for the benzylic methylene (-CH₂-) protons.[3]

-

¹³C NMR: The carbon NMR spectrum is acquired to identify the distinct carbon environments within the molecule.

-

Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure and assess its purity.

Computational Modeling

Theoretical calculations, such as Density Functional Theory (DFT), are used to model the molecular geometry, explore different conformations, and calculate their relative energies.

Methodology:

-

Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry is optimized using a selected level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy conformation.

-

Conformational Search: A systematic search can be performed by rotating the C-N bonds to identify other stable conformers and the energy barriers between them.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the infrared spectrum, which can be compared with experimental FT-IR data.[3]

The following diagram illustrates a typical workflow for the complete structural characterization of this compound.

Conclusion

The molecular architecture of this compound is defined by a trigonal pyramidal geometry at the central nitrogen atom and a sterically-driven propeller conformation. A combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling provides a complete and detailed understanding of its structural parameters. This guide serves as a foundational resource for scientists engaged in research and development where the precise geometry and conformational behavior of this compound are of critical importance.

References

Unveiling the Structural Architecture of Tribenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenzylamine and its hydrochloride salt are compounds of interest in synthetic and medicinal chemistry. While the crystal structure of the free base, this compound, is documented, a definitive, publicly available crystal structure for this compound hydrochloride remains elusive. This technical guide provides a comprehensive overview of the known structural aspects of this compound, outlines detailed experimental protocols for its synthesis and crystallization, and presents a theoretical workflow for the determination of the crystal structure of this compound hydrochloride. This document aims to serve as a valuable resource for researchers engaged in the study of this compound and its derivatives, offering both established data and a procedural framework for further structural elucidation.

Introduction

This compound [(C₆H₅CH₂)₃N] is a symmetrical tertiary amine that serves as a versatile intermediate in organic synthesis and as a scaffold for the development of pharmaceutically active compounds. The formation of its hydrochloride salt enhances its solubility in aqueous media, a crucial property for many biological and pharmaceutical applications. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships, optimizing drug design, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

Synthesis and Crystallization

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach being the reductive amination of benzaldehyde with ammonia or the N-alkylation of benzylamine or dibenzylamine.

Experimental Protocol: N-alkylation of Dibenzylamine

-

Reaction Setup: To a solution of dibenzylamine (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

-

Addition of Alkylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure this compound.

Formation and Crystallization of this compound Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of this compound with hydrochloric acid.

Experimental Protocol: Formation and Crystallization

-

Salt Formation: Dissolve the purified this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 1 M HCl in diethyl ether or gaseous HCl) to the stirred this compound solution until precipitation is complete.

-

Isolation of Crude Product: Collect the resulting white precipitate of this compound hydrochloride by vacuum filtration and wash with a small amount of cold solvent.

-

Recrystallization for Single Crystals: High-quality single crystals suitable for X-ray diffraction can be obtained by recrystallization. A common method is slow evaporation from a suitable solvent. Based on available information, ethanol is a good starting point.[1]

-

Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in a refrigerator or freezer may promote crystal growth.

-

Alternatively, allow the solvent to evaporate slowly from a loosely covered container in a vibration-free environment.

-

Crystal Structure Analysis

As of the latest literature search, a definitive crystal structure for this compound hydrochloride is not publicly available. However, the crystal structure of the parent compound, this compound, has been determined and is accessible through the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 673793.

Crystal Structure of this compound (Free Base)

The following table summarizes the crystallographic data for this compound. This information provides valuable insight into the molecular conformation and packing of the free base, which can serve as a foundational model for understanding the hydrochloride salt.

| Parameter | Value |

| CCDC Deposition Number | 673793 |

| Empirical Formula | C₂₁H₂₁N |

| Formula Weight | 287.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.593(2) |

| b (Å) | 15.632(3) |

| c (Å) | 10.158(2) |

| α (°) | 90 |

| β (°) | 93.93(3) |

| γ (°) | 90 |

| Volume (ų) | 1678.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.136 |

| Temperature (K) | 293(2) |

Note: This data is for the free base, this compound, and not the hydrochloride salt.

Theoretical Workflow for Crystal Structure Determination of this compound Hydrochloride

The following section outlines the standard experimental workflow that would be employed to determine the crystal structure of this compound hydrochloride.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound hydrochloride is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Validation and Deposition: The final refined structure is validated using crystallographic software to check for geometric and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Potential Biological Significance and Signaling Pathways

While the primary focus of this guide is the crystal structure, it is important to consider the potential biological context for drug development professionals. Direct studies on the biological activity of this compound hydrochloride are limited in publicly accessible literature. However, derivatives of this compound have shown promise in various therapeutic areas. For instance, certain substituted this compound analogs have been investigated for their potential as:

-

Antimalarial agents: Demonstrating activity against Plasmodium falciparum.

-

Tyrosine kinase inhibitors: A class of drugs often used in cancer therapy.

Given the structural similarity to various bioactive molecules, this compound hydrochloride could potentially interact with a range of biological targets. A hypothetical signaling pathway that could be investigated based on the activities of its derivatives is the inhibition of receptor tyrosine kinase (RTK) signaling.

Conclusion

This technical guide has synthesized the available information on the synthesis, crystallization, and structural aspects of this compound and its hydrochloride salt. While a definitive crystal structure of this compound hydrochloride is not currently in the public domain, this document provides a comprehensive procedural framework for its determination. The provided experimental protocols and theoretical workflows are intended to empower researchers to pursue the full structural elucidation of this compound. A detailed understanding of the crystal structure of this compound hydrochloride will be invaluable for advancing its applications in both synthetic chemistry and drug development.

References

Spectroscopic Analysis of Tribenzylamine: A Technical Guide to 1H and 13C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tribenzylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectral information, experimental methodologies, and a clear visualization of the structure-spectra correlation.

Introduction to this compound and NMR Spectroscopy

This compound, a tertiary amine with three benzyl groups attached to a central nitrogen atom, is a compound of interest in various chemical contexts. Its symmetric structure provides a clear model for understanding the spectroscopic features of benzylic amines. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the expected and reported ¹H and ¹³C NMR chemical shift values for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Due to the symmetry of the this compound molecule, the three benzyl groups are chemically equivalent, leading to a simplified NMR spectrum.

¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the benzylic methylene protons and the aromatic protons of the phenyl rings.

| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| Methylene Protons | ~3.5 - 3.6 | Singlet (s) | 6H | -CH₂- |

| Aromatic Protons | ~7.2 - 7.4 | Multiplet (m) | 15H | Ar-H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data of this compound

The ¹³C NMR spectrum of this compound displays signals for the benzylic carbon and the distinct carbons of the phenyl rings.

| Carbon Type | Chemical Shift (δ) [ppm] | Assignment |

| Methylene Carbon | ~58 | -CH₂- |

| Aromatic C-H (ortho, meta) | ~128.5 | Ar-C (ortho, meta) |

| Aromatic C-H (para) | ~127 | Ar-C (para) |

| Aromatic C (quaternary) | ~139 | Ar-C (ipso) |

Note: The assignments for the aromatic carbons are based on typical chemical shift ranges for substituted benzene rings.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for the NMR analysis of a small organic molecule like this compound.[1][2]

Sample Preparation

-

Dissolution : Approximately 5-20 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).[1]

-

Internal Standard : A small amount of tetramethylsilane (TMS) is often added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer : The solution is transferred to a standard 5 mm NMR tube. It is important to ensure the solution is clear and free of any particulate matter.

Data Acquisition

The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

¹H NMR Parameters:

-

Number of Scans : 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.[1]

-

Pulse Angle : A pulse angle of approximately 30-45 degrees is often employed.[1]

¹³C NMR Parameters:

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is generally required.[1]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei, especially quaternary carbons.[1]

-

Pulse Program : A proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling.

Data Processing

The acquired Free Induction Decay (FID) signal is processed using specialized software. This process involves:

-

Fourier Transformation : Conversion of the time-domain FID signal into a frequency-domain spectrum.

-

Phase Correction : Adjustment of the phase of the spectrum to obtain pure absorption peaks.

-

Baseline Correction : Correction of any distortions in the baseline of the spectrum.

-

Referencing : Calibration of the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integration : Determination of the relative number of protons corresponding to each signal in the ¹H NMR spectrum.

Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of this compound and the logical correlation between its constituent atoms and their respective NMR signals.

Caption: Molecular structure of this compound and its NMR signal correlations.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. For more detailed analysis, such as two-dimensional NMR experiments (COSY, HSQC, HMBC), further investigation may be required to unambiguously assign all proton and carbon signals, especially within the aromatic region.

References

Unveiling the Molecular Signature of Tribenzylamine: An In-depth FT-IR and Mass Spectrometry Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of tribenzylamine using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the structural and fragmentation characteristics of this significant tertiary amine. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visual diagrams to elucidate experimental workflows and fragmentation pathways.

Executive Summary

This compound (C₂₁H₂₁N), a symmetrical tertiary amine, plays a crucial role in various organic syntheses. Accurate and thorough characterization of this compound is paramount for its application in research and pharmaceutical development. This whitepaper details the application of two powerful analytical techniques, FT-IR spectroscopy and mass spectrometry, to elucidate the molecular structure and fragmentation behavior of this compound. The findings confirm its molecular weight and key functional groups, providing a foundational understanding for its use in complex chemical processes.

FT-IR Spectroscopic Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of this compound is as follows:

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of solid this compound powder is placed directly on the ATR crystal.[1] Alternatively, for the KBr pellet technique, a small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorption from the sample matrix.

-

Sample Spectrum: The prepared sample is then placed in the FT-IR spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits several characteristic absorption peaks. As a tertiary amine, it notably lacks the N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[2]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~1180 | C-N Stretch | [3] |

| 3000-3100 | Aromatic C-H Stretch | |

| 2850-2950 | Aliphatic C-H Stretch (CH₂) | |

| 1450-1600 | Aromatic C=C Bending | |

| 690-900 | Aromatic C-H Bending (Out-of-plane) |

This table summarizes the key FT-IR absorption bands for this compound based on typical functional group frequencies and available data.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound, for instance by using Gas Chromatography-Mass Spectrometry (GC-MS), is outlined below:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 10 to 100 micrograms per milliliter.[4]

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectrometry Data for this compound

The mass spectrum of this compound provides clear evidence of its molecular weight and characteristic fragmentation patterns. The molecular ion peak (M⁺) is observed at an m/z of approximately 287.4, confirming its molecular weight.[3]

| m/z | Ion Structure | Fragmentation Pathway | Reference |

| 287.4 | [C₂₁H₂₁N]⁺ | Molecular Ion (M⁺) | [3] |

| 210 | [(C₆H₅CH₂)₂NCH₂]⁺ | Loss of a phenyl radical | [3] |

| 196 | [(C₆H₅CH₂)₂N]⁺ | Loss of a benzyl radical | [3] |

| 181 | [C₁₄H₁₁]⁺ | Rearrangement and loss of benzylamine from the protonated molecule | [5] |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) | [5] |

This table summarizes the major fragment ions observed in the mass spectrum of this compound.

Visualizing Analytical Workflows and Fragmentation

To further clarify the processes described, the following diagrams illustrate the experimental workflows and the proposed mass spectrometric fragmentation pathway of this compound.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound|CAS 620-40-6|Reagent Supplier [benchchem.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Tribenzylamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylamine, a symmetrical tertiary amine, serves as a versatile building block and catalyst in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Data Presentation: Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Solubility Description | Citation |

| Water | Protic | Insoluble | [1][2][3] |

| Ethanol | Protic (Alcohol) | Readily soluble, Freely soluble | [1][4] |

| Hot Methanol | Protic (Alcohol) | Almost transparency | |

| Chloroform | Chlorinated | Readily soluble, Soluble | [1] |

| Toluene | Aromatic Hydrocarbon | Readily soluble, Soluble | [1][4] |

| Benzene | Aromatic Hydrocarbon | Soluble | |

| Diethyl Ether | Ether | Soluble |

Experimental Protocols: Determination of Solid Solute Solubility in Organic Solvents

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, toluene)

-

Analytical balance

-

Scintillation vials or test tubes with sealable caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or shaker to ensure thorough mixing and facilitate the dissolution process.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated state is reached. The presence of undissolved solid at the bottom of the vials indicates a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric or Spectroscopic Analysis:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, reweigh the volumetric flask containing the dried this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.

-

-

Spectroscopic Method (e.g., HPLC):

-

Dilute the filtered saturated solution with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tribenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzylamine, a symmetrical tertiary amine with the formula N(CH₂C₆H₅)₃, is a significant compound in organic synthesis.[1][2] Characterized by a central nitrogen atom bonded to three benzyl groups, it serves as a valuable intermediate and model compound in the development of novel synthetic methodologies.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers in its application.

Physical Properties of this compound

This compound is a white to light cream crystalline powder at room temperature.[3][4] The key physical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁N | [1][5][6] |

| Molecular Weight | 287.41 g/mol | [1][7] |

| Melting Point | 91-94 °C | [1][3][5] |

| Boiling Point | 380-390 °C | [3][5] |

| Appearance | White to light cream powder/crystal | [3][6] |

| Solubility | Insoluble in water. Soluble in ethanol, chloroform, toluene, benzene, and ether. | [1][5][6] |

| pKa | 6.90 ± 0.50 (Predicted) | [3][6] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a tertiary amine, participating in various organic reactions. It can act as a nitrogen source in C-N bond formation reactions and is used in the synthesis of imines through aerobic oxidative condensation.[3][4] Furthermore, it can undergo debenzylation in the presence of ceric ammonium nitrate (CAN) to yield dibenzylamine.[4]

A notable reaction is its interaction with halogens, such as bromine. The reaction proceeds through the formation of a transient charge-transfer complex, leading to oxidative cleavage.[8] This reactivity highlights its utility in mechanistic studies and synthetic transformations.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis and purification of this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting point.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For pure this compound, this should be in the range of 91-94 °C.[1][5]

Determination of Solubility

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, chloroform, toluene, diethyl ether)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the solvent to be tested to the test tube.

-

Agitate the mixture by shaking or using a vortex mixer for 30-60 seconds.

-

Observe the mixture. If the solid completely disappears, the compound is soluble. If the solid remains, it is insoluble or sparingly soluble.

-

If the compound appears to be sparingly soluble, gently warm the test tube in a water bath to observe if solubility increases with temperature.

-

Record the observations for each solvent.

Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from benzaldehyde and benzylamine.

Materials:

-

Benzaldehyde

-

Benzylamine

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, 1,2-dichloroethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and benzylamine (2 equivalents) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., absolute ethanol or petroleum ether)[3]

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven or in a desiccator over a drying agent like P₂O₅.[3]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Characteristic resonances for the aromatic protons and the benzylic methylene (CH₂) protons are observed. | [1] |

| ¹³C NMR | Provides insights into the carbon skeleton of the molecule. | [1] |

| Infrared (IR) Spectroscopy | A significant peak at approximately 1180 cm⁻¹ corresponds to the C-N stretching vibration, confirming the tertiary amine functional group. | [1] |

| Mass Spectrometry (MS) | The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 287.4. Key fragments include peaks at m/z 196 and m/z 210. | [1] |

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination followed by purification by recrystallization.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. davjalandhar.com [davjalandhar.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. How To [chem.rochester.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. erowid.org [erowid.org]

- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

Tribenzylamine: A Symmetrical Tertiary Amine for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tribenzylamine, a symmetrical tertiary amine with the formula N(CH₂C₆H₅)₃, stands as a significant compound in the landscape of organic chemistry. Characterized by a central nitrogen atom bonded to three benzyl groups, this white crystalline solid has historical importance as one of the initial compounds synthesized via the Leuckart reaction.[1][2] Today, it continues to be a valuable molecule in contemporary research, serving as a versatile building block, a catalyst, and a model substrate in the development of novel synthetic methodologies.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical and spectroscopic properties, key synthetic routes with experimental protocols, and a typical characterization workflow, tailored for professionals in research and development.

Core Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁N | [1] |

| Molecular Weight | 287.41 g/mol | [1] |

| Appearance | White to light cream crystalline powder | [1] |

| Melting Point | 91-94 °C | [1] |

| Boiling Point | 385 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and toluene | [1] |

| Density | 1.056 g/cm³ (predicted) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.5 (s, 6H, CH₂), δ ~7.2-7.4 (m, 15H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ ~58 (CH₂), δ ~127-129 (Ar-C), δ ~139 (ipso-Ar-C) | |

| Mass Spectrometry (EI) | m/z 287 (M⁺), 196 ([M-CH₂Ph]⁺), 91 ([CH₂Ph]⁺) | |

| Infrared (IR) | ~3060, 3020 cm⁻¹ (Ar C-H stretch), ~2810 cm⁻¹ (CH₂ stretch), ~1490, 1450 cm⁻¹ (Ar C=C stretch) |

Synthesis of this compound: Key Methodologies and Protocols

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the N-alkylation of dibenzylamine and the historic Leuckart reaction.

N-Alkylation of Dibenzylamine with Benzyl Halide

A reliable and common method for preparing this compound is the nucleophilic substitution reaction between dibenzylamine and a benzyl halide, such as benzyl bromide, in the presence of a base.

Experimental Protocol: N-Alkylation of Dibenzylamine

Materials:

-

Dibenzylamine

-

Benzyl bromide

-

Anhydrous acetonitrile

-

A non-nucleophilic hindered base (e.g., N,N-diisopropylethylamine or a proton sponge)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Add the non-nucleophilic hindered base (1.5 equivalents) to the solution.

-

Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield a white crystalline solid.[3]

The Leuckart Reaction

Historically, this compound was one of the first compounds synthesized using the Leuckart reaction.[1][2] This reaction involves the reductive amination of an aldehyde or ketone, where formamide or ammonium formate serves as both the nitrogen source and the reducing agent. Prolonged heating of benzaldehyde with formamide can lead to the formation of this compound.[1]

Experimental Protocol: Leuckart Synthesis of this compound (General Procedure)

Materials:

-

Benzaldehyde

-

Formamide

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A mixture of benzaldehyde and an excess of formamide is heated to a high temperature (typically 160-180 °C) for several hours.

-

During the reaction, the intermediate N-formyl derivatives of benzylamine and dibenzylamine are formed, which are further alkylated in situ.

-

After the reaction is complete, the mixture is cooled and then hydrolyzed with a strong acid (e.g., hydrochloric acid) to convert the formyl derivatives to their corresponding amine hydrochlorides.

-

The acidic solution is then made basic by the addition of a sodium hydroxide solution to liberate the free amines.

-

The product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated.

-

This compound can be isolated and purified from the resulting mixture of primary, secondary, and tertiary amines by techniques such as fractional distillation or column chromatography, followed by recrystallization.

Visualizing Key Processes

To further elucidate the structure and synthesis of this compound, the following diagrams are provided.

Caption: Molecular Structure of this compound

Caption: N-Alkylation Synthesis of this compound

Caption: Characterization Workflow for this compound

Applications in Research and Development

This compound finds diverse applications in the scientific community:

-

Synthetic Chemistry: It serves as a substrate in the development of new catalytic reactions, including C-N bond formation and debenzylation reactions.[4]

-

Catalysis: this compound can act as a catalyst in various organic transformations.[3]

-

Materials Science: Its derivatives are explored for applications in materials with specific electronic or optical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for professionals engaged in scientific research and development. The detailed data and protocols aim to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Steric Hindrance of Tribenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract